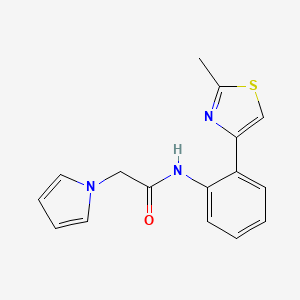
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H15N3OS and its molecular weight is 297.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its molecular characteristics, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Characteristics
- IUPAC Name: N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-pyrrol-1-ylacetamide
- Molecular Formula: C16H15N3OS
- Molecular Weight: 297.38 g/mol
- CAS Number: 1788945-53-8
The compound exhibits its biological activity primarily through the following mechanisms:
-
Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, particularly:
- Dihydrofolate Reductase (DHFR) : Critical for nucleotide synthesis, inhibition can lead to antiproliferative effects in cancer cells.
- Enoyl ACP Reductase : Involved in fatty acid synthesis, crucial for bacterial cell wall formation.
- Cellular Effects :
Anticancer Properties
This compound has demonstrated promising anticancer properties. In vitro studies have shown that the compound can effectively induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the activation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, targeting both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis by inhibiting fatty acid biosynthesis pathways.
Case Studies
-
Study on Anticancer Activity :
- A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 5 µM. The compound triggered apoptosis through caspase activation and mitochondrial membrane potential disruption .
-
Antimicrobial Efficacy :
- In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating strong antibacterial activity.
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with good solubility in polar solvents. However, its stability is compromised under extreme pH conditions or high temperatures.
Summary Table of Biological Activities
| Activity Type | Mechanism of Action | Observations |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits DHFR | Effective against MCF-7 cells |
| Antimicrobial | Inhibits fatty acid synthesis | Active against S. aureus and E. coli |
| Enzyme Inhibition | Targets DHFR and Enoyl ACP Reductase | Disruption of metabolic pathways |
Propiedades
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-17-15(11-21-12)13-6-2-3-7-14(13)18-16(20)10-19-8-4-5-9-19/h2-9,11H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEGICROYVYJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














